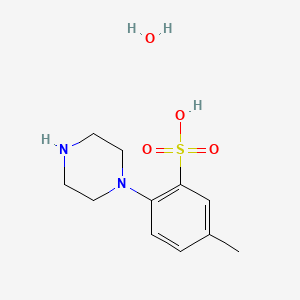
Caldaret monohydrate
概要
説明
準備方法
合成経路と反応条件: カルダレット一水和物は、銅粉とヨウ化第一銅の存在下、2-フルオロ-5-メチルベンゼンスルホン酸とピペラジンを縮合させることで合成されます。この反応は、160°Cで密閉管中で行われます。生成物はその後、より安定な一水和物に変換されます .
工業的生産方法: カルダレット一水和物の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。反応条件は、高収率と純度を保証するために最適化されます。化合物はその後、結晶化によって精製され、安定性と取り扱いの容易さのために一水和物に変換されます .
化学反応の分析
反応の種類: カルダレット一水和物は、次を含むさまざまな化学反応を起こします。
酸化: 特定の条件下で酸化されて、スルホン酸誘導体に変換されます。
還元: 還元反応は、カルダレット一水和物を対応するアミン誘導体に変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
主な生成物:
酸化: スルホン酸誘導体。
還元: アミン誘導体。
置換: さまざまな置換ベンゼンスルホン酸誘導体.
科学的研究の応用
作用機序
カルダレット一水和物は、細胞内カルシウム処理を調節することでその効果を発揮します。カルダレット一水和物は、ナトリウム/カルシウム交換体の逆方向モードを阻害し、筋小胞体からのカルシウム取り込みを増加させます。この調節は、虚血と再灌流中にカルシウム過負荷を軽減するのに役立ち、心筋細胞を損傷から保護します .
類似の化合物:
ジルチアゼム: 心臓病の治療に使用される別のカルシウム処理モジュレーター。
ベラパミル: 同じような心保護効果を持つカルシウムチャネルブロッカー。
カルダレット一水和物の独自性: カルダレット一水和物は、ナトリウム/カルシウム交換体の阻害と筋小胞体カルシウム取り込みの増強を含む、その特定の作用機序によって独特です。この二重の作用は、心筋梗塞サイズを縮小し、再灌流傷害中の心筋細胞を保護するための、より標的を絞ったアプローチを提供します .
類似化合物との比較
Diltiazem: Another calcium handling modulator used in the treatment of heart conditions.
Verapamil: A calcium channel blocker with similar cardioprotective properties.
Nifedipine: A dihydropyridine calcium channel blocker used for managing hypertension and angina.
Uniqueness of Caldaret Monohydrate: this compound is unique due to its specific mechanism of action involving the inhibition of the sodium/calcium exchanger and enhancement of sarcoplasmic reticulum calcium uptake. This dual action provides a more targeted approach to reducing myocardial infarct size and protecting cardiac cells during reperfusion injury .
特性
CAS番号 |
192509-24-3 |
|---|---|
分子式 |
C11H18N2O4S |
分子量 |
274.34 g/mol |
IUPAC名 |
5-methyl-2-piperazin-1-ylbenzenesulfonic acid;hydrate |
InChI |
InChI=1S/C11H16N2O3S.H2O/c1-9-2-3-10(11(8-9)17(14,15)16)13-6-4-12-5-7-13;/h2-3,8,12H,4-7H2,1H3,(H,14,15,16);1H2 |
InChIキー |
ZRQKZWAOIRVBFD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2CCNCC2)S(=O)(=O)O.O |
正規SMILES |
CC1=CC(=C(C=C1)N2CCNCC2)S(=O)(=O)O.O |
| 192509-24-3 | |
同義語 |
MCC 135 MCC-135 MCC135 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(2S)-3-hydroxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate](/img/structure/B1241755.png)
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-[(E)-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ylidene]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241757.png)

![[(8S,9S,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1241764.png)




